5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry . This compound, in particular, has garnered attention due to its potential antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran typically involves the reaction of 5-nitrofuran-2-ol with 5-chlorobenzofuran under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in treating infections.
Industry: It is utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran involves its interaction with microbial cell components. The compound is believed to interfere with the synthesis of essential proteins and enzymes in bacteria, leading to their inhibition or death . The molecular targets and pathways involved are still under investigation, but initial studies suggest that it may disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
The uniqueness of 5-Chloro-2-((5-nitrofuran-2-yl)oxy)benzofuran lies in its specific structural features and its potential as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
89266-67-1 |
---|---|
Molekularformel |
C12H6ClNO5 |
Molekulargewicht |
279.63 g/mol |
IUPAC-Name |
5-chloro-2-(5-nitrofuran-2-yl)oxy-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO5/c13-8-1-2-9-7(5-8)6-12(17-9)19-11-4-3-10(18-11)14(15)16/h1-6H |
InChI-Schlüssel |
YLHKDUSYKSKQRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)OC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.